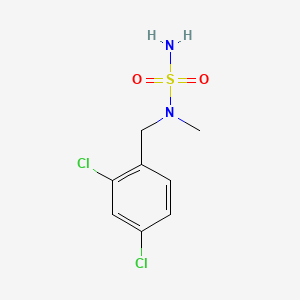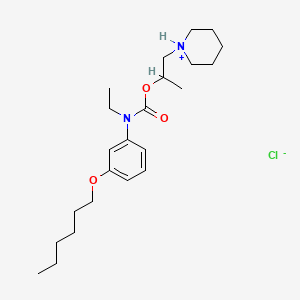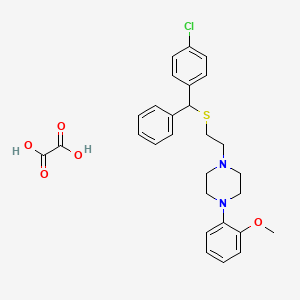
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide is a chemical compound with the molecular formula C13H12O2S and a molecular weight of 232.3 g/mol . It is also known by its systematic name, 1H-Naphtho(2,1-b)thiopyran, 2,3-dihydro-, 4,4-dioxide . This compound is characterized by its unique structure, which includes a thiochromene ring system with a dioxide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with sulfur and subsequent oxidation to form the dioxide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiochromene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antifungal activity may be due to the inhibition of fungal cell wall synthesis or disruption of membrane integrity . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Naphtho(2,1-b)thiopyran: Similar structure but lacks the dioxide functional group.
2,3-Dihydro-1H-benzo(f)chromene: Similar structure but contains an oxygen atom instead of sulfur.
Thiochroman-4-one: Contains a similar thiochromene ring system but with a ketone functional group.
Uniqueness
2,3-Dihydro-1H-benzo(f)thiochromene 4,4-dioxide is unique due to its specific dioxide functional group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5324-59-4 |
|---|---|
Molekularformel |
C13H12O2S |
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
2,3-dihydro-1H-benzo[f]thiochromene 4,4-dioxide |
InChI |
InChI=1S/C13H12O2S/c14-16(15)9-3-6-12-11-5-2-1-4-10(11)7-8-13(12)16/h1-2,4-5,7-8H,3,6,9H2 |
InChI-Schlüssel |
MFTYZEQIWFKLCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC3=CC=CC=C23)S(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


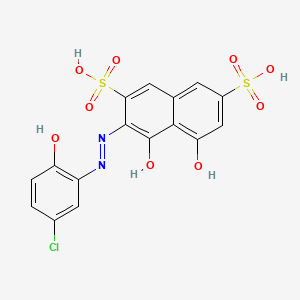
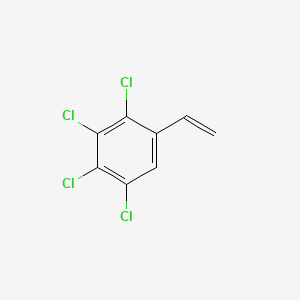
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)

![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)



